molecular formula C8H11N3O B13261582 1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopropane-1-carbaldehyde

1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13261582
M. Wt: 165.19 g/mol
InChI Key: CMFLARPPKBWAPF-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring attached to a triazole moiety via a methylene bridge, with an aldehyde functional group on the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopropane-1-carbaldehyde typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Attachment of the Methyl Group: The methyl group is introduced to the triazole ring via alkylation using methyl iodide or a similar reagent.

    Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, often using a diazo compound and a suitable alkene.

    Introduction of the Aldehyde Group: The aldehyde group is introduced via formylation, typically using a Vilsmeier-Haack reaction or similar method.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopropane-1-carboxylic acid.

    Reduction: 1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopropane-1-methanol.

    Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antifungal and antibacterial properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and mechanical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the aldehyde group can form covalent bonds with nucleophilic residues, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

  • 1-[(1-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropane-1-carbaldehyde
  • 1-[(1-Methyl-1H-1,2,4-triazol-4-yl)methyl]cyclopropane-1-carbaldehyde
  • 1-[(1-Methyl-1H-1,2,4-triazol-1-yl)methyl]cyclopropane-1-carbaldehyde

Uniqueness: 1-[(1-Methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the position of the triazole ring attachment, which can influence its reactivity and interaction with biological targets. The specific positioning of the triazole ring can lead to different binding affinities and selectivities compared to its isomers.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-[(2-methyl-1,2,4-triazol-3-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H11N3O/c1-11-7(9-6-10-11)4-8(5-12)2-3-8/h5-6H,2-4H2,1H3

InChI Key

CMFLARPPKBWAPF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CC2(CC2)C=O

Origin of Product

United States

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